molecular formula C6H3Cl2FO2S B3340163 2,4-dichlorobenzenesulfonyl Fluoride CAS No. 26120-88-7

2,4-dichlorobenzenesulfonyl Fluoride

Cat. No.: B3340163
CAS No.: 26120-88-7
M. Wt: 229.06 g/mol
InChI Key: CMKPMVNTHXKTRR-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzenesulfonyl fluoride is an organic compound with the molecular formula C6H3Cl2FO2S. It is a sulfonyl fluoride derivative characterized by the presence of two chlorine atoms attached to a benzene ring. This compound is widely used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzenesulfonyl fluoride can be synthesized through the reaction of 2,4-dichlorobenzenesulfonyl chloride with hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzenesulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dichlorobenzenesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzenesulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reaction typically occurs through the nucleophilic attack on the sulfur atom of the sulfonyl fluoride group, leading to the displacement of the fluoride ion. The resulting sulfonylated product can then interact with various molecular targets, affecting their function and activity .

Comparison with Similar Compounds

  • 2,4-Difluorobenzenesulfonyl fluoride
  • 2,5-Dichlorobenzenesulfonyl fluoride
  • 2,4-Dichlorobenzenesulfonyl chloride

Comparison: 2,4-Dichlorobenzenesulfonyl fluoride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as 2,4-difluorobenzenesulfonyl fluoride and 2,5-dichlorobenzenesulfonyl fluoride, it exhibits distinct chemical properties and reactivity profiles, making it suitable for specific applications in organic synthesis and research .

Properties

IUPAC Name

2,4-dichlorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKPMVNTHXKTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407283
Record name Benzenesulfonyl fluoride, 2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26120-88-7
Record name Benzenesulfonyl fluoride, 2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26120-88-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dichlorobenzenesulfonyl Fluoride
Reactant of Route 2
Reactant of Route 2
2,4-dichlorobenzenesulfonyl Fluoride
Reactant of Route 3
2,4-dichlorobenzenesulfonyl Fluoride
Reactant of Route 4
2,4-dichlorobenzenesulfonyl Fluoride
Reactant of Route 5
2,4-dichlorobenzenesulfonyl Fluoride
Reactant of Route 6
Reactant of Route 6
2,4-dichlorobenzenesulfonyl Fluoride

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